1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
The compound “1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is a part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These compounds are known to be G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Synthesis Analysis
The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays and have shown nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a dioxidotetrahydrothiophen-3-yl group, a methoxyphenyl group, a thiophen-2-ylmethyl group, and a pyrazolo[3,4-b]pyridine-4-carboxamide group .Scientific Research Applications
GIRK Channel Activation
This compound has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels are involved in regulating the electrical activity of neurons and heart cells. Activators of these channels can be beneficial in treating conditions like atrial fibrillation , epilepsy , and pain .
Drug Metabolism and Pharmacokinetics (DMPK)
The compound has shown promise in tier 1 DMPK assays, indicating good metabolic stability . This means it could be used as a lead compound in drug development, with the potential for a favorable pharmacokinetic profile.
Lead Optimization in Drug Discovery
The discovery and characterization of this compound, with its novel sulfone-based head group, provides a new scaffold for lead optimization in drug discovery, particularly in the search for selective GIRK channel activators with improved drug-like properties .
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the excitability of neurons.
Mode of Action
This compound acts as an activator of the GIRK1/2 channels . It binds to these channels and induces a conformational change that allows potassium ions to flow through the channel. This influx of potassium ions hyperpolarizes the neuron, making it less likely to fire an action potential.
Future Directions
properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S2/c1-15-22-20(24(29)25-13-19-4-3-10-33-19)12-21(16-5-7-18(32-2)8-6-16)26-23(22)28(27-15)17-9-11-34(30,31)14-17/h3-8,10,12,17H,9,11,13-14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREDVBUSCQLXMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NCC4=CC=CS4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide |
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